1. 3-(4-Bromophenyl)-5-chloromethyl-1,2,4-oxadiazole* Compound Description: This compound serves as a key intermediate in the synthesis of various 1,2,4-oxadiazole derivatives, including those with potential biological activities. It contains a chloromethyl group at the 5-position of the oxadiazole ring, which can undergo nucleophilic substitution reactions to introduce different substituents. Relevance:* This compound shares the core 1,2,4-oxadiazole structure with the target compound, 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine. The difference lies in the substituents at the 3- and 5- positions of the oxadiazole ring. This compound highlights the use of 5-chloromethyl-1,2,4-oxadiazoles as versatile building blocks for synthesizing diverse oxadiazole derivatives .
2. 4-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine* Compound Description: This compound serves as a common reactant in the synthesis of various piperazine derivatives, including those with potential pharmaceutical applications. It possesses a piperazine ring substituted with a (2,6-dimethylphenyl)aminocarbonylmethyl group, which can contribute to specific biological activities. * Relevance: This compound features a piperazine ring directly attached to the 5-position of the oxadiazole ring in the target compound, 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine. This structural similarity suggests that both compounds likely belong to a series of molecules explored for their potential biological activities, with modifications focusing on the substituents attached to the piperazine ring .
3. 2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)* Compound Description: BI 665915 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), showing promising results in inhibiting LTB4 synthesis in human whole blood . It demonstrates favorable drug metabolism and pharmacokinetics (DMPK) profiles across species and a low risk for potential drug-drug interactions. * Relevance: BI 665915 belongs to a series of oxadiazole-containing compounds explored for their FLAP inhibitory activity, highlighting the relevance of the 1,2,4-oxadiazole moiety present in the target compound, 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, for potential therapeutic applications. While BI 665915 has a more complex structure, the shared oxadiazole core suggests a common interest in exploring the biological activities of this heterocycle .
4. (R,S)-1-methyl-3-[3-(aryl)-1,2,4-oxadiazol-5-yl] ethyl 2,3-dideoxy-alfa-D-erythro-hex-2-enopyranosides* Compound Description: These compounds represent a series of diastereoisomers containing both 1,2,4-oxadiazole and carbohydrate moieties . The synthesis focuses on exploring the Ferrier's rearrangement with various alcohols and tri-O-acetyl-D-glucal, leading to the formation of these diastereomeric mixtures.* Relevance: The presence of the 1,2,4-oxadiazole ring in these compounds links them to the target compound, 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, emphasizing the exploration of this heterocycle in combination with other pharmacophores, such as carbohydrates, to potentially modulate biological activity .
5. 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole* Compound Description: This compound is another key building block in the synthesis of various 1,2,4-oxadiazole derivatives, particularly those incorporating a 4-nitrophenyl group at the 3-position of the oxadiazole ring . Similar to compound 1, the chloromethyl group at the 5-position allows for further modifications.* Relevance: The shared 1,2,4-oxadiazole core structure with the target compound, 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, highlights the importance of exploring different substituents at the 3- and 5-positions for potentially enhancing desired biological activities or modifying physicochemical properties .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.